molecular formula C9H10O3 B1664000 2-(3-Hydroxyphenyl)propanoic acid CAS No. 56911-50-3

2-(3-Hydroxyphenyl)propanoic acid

Cat. No.: B1664000
CAS No.: 56911-50-3
M. Wt: 166.17 g/mol
InChI Key: BYRVXROVZBYNOZ-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenyl)propanoic acid (CAS 56911-50-3) is a high-purity small molecule compound for research use. With the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol, this solid compound belongs to the class of phenylpropanoic acids . Researchers value this compound and its structural isomers for probing microbial metabolism in the gut, as related hydroxyphenyl propionic acids are produced by the biotransformation of dietary polyphenols by intestinal microbiota . These metabolites are of significant interest in nutritional and metabolic studies. Furthermore, studies on similar hydroxyphenyl propionic acid isomers, such as 3-HPP and 4-HPP, have demonstrated protective effects on lipid metabolism, showing efficacy in reducing dyslipidemia and alleviating hepatic steatosis in model organisms . These compounds have also been shown to modulate gut microbiota diversity and increase the production of beneficial short-chain fatty acids . This makes this compound a compound of interest for research into metabolic health, gut microbiome interactions, and the downstream biological effects of phenolic acids. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-hydroxyphenyl)propanoic acid
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InChI

InChI=1S/C9H10O3/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRVXROVZBYNOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001291690
Record name 3-Hydroxy-α-methylbenzeneacetic acid
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

56911-50-3
Record name 3-Hydroxy-α-methylbenzeneacetic acid
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Record name 2-(3-Hydroxyphenyl)propionic acid, (+/-)-
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Record name 3-Hydroxy-α-methylbenzeneacetic acid
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Record name 2-(3-hydroxyphenyl)propanoic acid
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Record name 2-(3-HYDROXYPHENYL)PROPIONIC ACID, (±)-
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Synthetic Methodologies for 2 3 Hydroxyphenyl Propanoic Acid and Its Analogues

Chemical Synthesis Approaches

Chemical synthesis provides a versatile platform for the production of 2-(3-Hydroxyphenyl)propanoic acid and its derivatives. These methods range from direct synthesis using phenolic precursors to more complex stereospecific and novel synthetic routes.

Direct Synthesis from Phenolic Precursors

The direct synthesis of this compound and its analogues often involves the use of readily available phenolic compounds as starting materials. For instance, a method for synthesizing 2-(3-hydroxyphenyl)-2-(4-hydroxyphenyl)propane involves reacting 3-hydroxyphenyldimethylcarbinol with phenol (B47542) in the presence of aqueous sulfuric acid and toluene. prepchem.com This approach highlights the utility of phenolic precursors in constructing the core structure of these compounds.

Another example is the synthesis of 2-[4-(hydroxyphenoxy)] propionic acid, an important intermediate for herbicides. google.com This process can start from hydroquinone (B1673460) mono-benzyl ether, which reacts with 2-bromopropionic acid ethyl ester, followed by deprotection and hydrolysis to yield the final product. google.com

Regioselective Synthesis Strategies

Regioselectivity is crucial when dealing with poly-substituted aromatic rings to ensure the desired isomer is obtained. In the synthesis of 3-aryl-2-hydroxy propanoic acid derivatives, a key step involves the regioselective ring-opening of an epoxide with a Grignard reagent like 4-methoxyphenylmagnesium bromide. google.com This specific reaction ensures the correct placement of the aryl group on the propanoic acid backbone.

Stereospecific and Asymmetric Synthesis using Chiral Auxiliaries

The biological activity of many compounds is dependent on their stereochemistry. Therefore, stereospecific and asymmetric synthesis methods are of significant importance. Evans chemistry, which utilizes chiral oxazolidinone auxiliaries, has been successfully employed for the stereoselective synthesis of (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid. nih.gov This method involves an aldol (B89426) reaction between a silyl-protected aldehyde and the dibutylboron enolate derived from a chloroacetyloxazolidinone, yielding the desired diastereomers which can then be separated. nih.gov

Similarly, the stereospecific synthesis of (2S)-2-methyl-3-(2',6'-dimethyl-4'-hydroxyphenyl)-propionic acid (Mdp), a tyrosine analogue, has been achieved, demonstrating the importance of controlling stereochemistry for incorporation into peptides. nih.gov Another approach for achieving stereoselectivity is through the use of Garner's aldehyde as a common starting material for the synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. elsevierpure.com Asymmetric dihydroxylation and epoxidation are also key strategies in the synthesis of chiral molecules, such as the enantiomers of trans-3-hydroxypipecolic acid. capes.gov.br

Novel Synthetic Routes (e.g., Indium-Mediated Sonochemical Reformatsky Reaction)

Novel synthetic methodologies can offer advantages in terms of reaction conditions, yields, and substrate scope. The indium-mediated sonochemical Reformatsky reaction is one such method that has been used to produce β-hydroxyesters in good to excellent yields under mild conditions. scispace.comresearchgate.net This reaction involves the treatment of aldehydes or ketones with an α-haloester in the presence of indium metal, promoted by ultrasound. scispace.comnih.gov Notably, even substrates with acidic protons, like 2- or 3-hydroxybenzaldehyde, react efficiently. scispace.com This method has been shown to be chemoselective, with aldehydes reacting preferentially over ketones. scispace.com

Preparation of Functionalized Derivatives and Amides

The synthesis of functionalized derivatives and amides of this compound and its analogues expands their chemical space and potential applications. Various methods exist for amide bond formation, including the use of coupling reagents like BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). nih.govscience.org.ge

Direct amidation of carboxylic acids with amines can be achieved using reagents like B(OCH2CF3)3. nih.gov This method is effective for a wide range of substrates, including N-protected amino acids, and often allows for simple purification. nih.gov Other established methods for amide synthesis include the acid halide method, the Ritter reaction, and the Wolff rearrangement.

The synthesis of various derivatives, such as hydrazides and hydrazones, has also been reported. For example, N-(4-hydroxyphenyl)-β-alanine hydrazide can be synthesized and subsequently reacted with aldehydes to form a series of hydrazones. nih.gov These reactions demonstrate the versatility of the propanoic acid scaffold for further chemical modification. science.org.geresearchgate.netresearchgate.netyakhak.org

Biosynthetic Pathways and Microbial Production

In addition to chemical synthesis, biosynthetic routes offer an alternative and potentially more sustainable approach for the production of 3-hydroxypropanoic acid (3-HP) and related compounds.

Several microorganisms have been identified that can naturally produce 3-HP from various substrates, including glycerol (B35011) and glucose. frontiersin.orgmdpi.com Two primary pathways for the conversion of glycerol to 3-HP are known: a CoA-dependent pathway and a CoA-independent pathway. frontiersin.org The CoA-independent pathway, which involves the dehydration of glycerol to 3-hydroxyaldehyde followed by oxidation, is the most studied for microbial production from glycerol. mdpi.com

Metabolic engineering and synthetic biology have been employed to enhance the production of 3-HP in host organisms like Escherichia coli and Saccharomyces cerevisiae. frontiersin.org These strategies include introducing heterologous pathways, controlling gene expression, and optimizing fermentation conditions. frontiersin.org For instance, Klebsiella pneumoniae has been widely used and genetically engineered for improved 3-HP production. frontiersin.orgmdpi.com

Furthermore, some compounds, such as 3-(2-hydroxyphenyl)propanoic acid (melilotic acid), are known metabolites in various organisms. Aspergillus fumigatus can convert melilotic acid into other compounds like 4-hydroxycoumarin. ebi.ac.uk It is also a known human and bacterial xenobiotic metabolite. ebi.ac.ukhmdb.cahmdb.cachemicalbook.comhmdb.ca The microbial metabolism of other related compounds, like procyanidin (B600670) A2, can lead to the formation of 3-(4-hydroxyphenyl)propionic acid. rsc.org

Natural Sources and Isolation from Plants

While this compound itself is not widely reported as a direct plant isolate, its structural isomers, particularly 3-(2-hydroxyphenyl)propanoic acid (melilotic acid) and 3-(3-hydroxyphenyl)propanoic acid, are well-documented plant metabolites. These compounds are found in a variety of plant species and are often products of the breakdown of more complex phenolic compounds.

Melilotic acid , for instance, was first discovered in and derives its name from sweet clover (Melilotus officinalis and Melilotus albus). nih.govwikipedia.org It has also been identified in tonka beans. ebi.ac.uk Another isomer, 3-(2-hydroxyphenyl)propionic acid, has been identified as a component of extracts from Justicia pectoralis. chemicalbook.com

Furthermore, hydroxyphenylpropanoic acids, in general, are recognized as metabolites of dietary polyphenols. biorxiv.org For example, 3-(2-hydroxyphenyl)propanoic acid has been detected in foods such as red beetroot, Chinese cinnamon, bilberries, pulses, and other herbs and spices. hmdb.catargetmol.com These compounds are often formed in the human gut through the microbial metabolism of flavonoids like catechins. chemicalbook.com The presence of these acids in the plant kingdom, often as part of the Fabaceae family, highlights a widespread distribution. hmdb.ca

The following table summarizes the natural occurrence of key analogues of this compound in various plant sources.

Compound NamePlant Source(s)Family
3-(2-Hydroxyphenyl)propanoic acid (Melilotic acid)Melilotus officinalis (Sweet Clover), Melilotus albus nih.govwikipedia.orgFabaceae
3-(2-Hydroxyphenyl)propanoic acidJusticia pectoralis chemicalbook.comAcanthaceae
3-(2-Hydroxyphenyl)propanoic acidTonka Bean ebi.ac.ukFabaceae
3-(2-Hydroxyphenyl)propanoic acidRed Beetroot, Chinese Cinnamon, Bilberry, Pulses hmdb.catargetmol.comVarious
3-(3-Hydroxyphenyl)propanoic acidProduct of flavonoid metabolism from various fruits and vegetables researchgate.nethmdb.caVarious

Microbial Fermentation Processes

Microbial fermentation represents a significant pathway for the synthesis of hydroxyphenylpropanoic acids and their analogs. These processes often involve the biotransformation of more complex aromatic compounds, such as flavonoids and other plant-derived phenolics, by a diverse range of microorganisms. mdpi.comnih.gov

A key mechanism in these fermentations is the hydroxylation of aromatic rings, a reaction catalyzed by microbial enzymes. Fungi, in particular, possess enzymes capable of converting various aromatic compounds into valuable chemical building blocks. mdpi.com For example, fungi from the genus Aspergillus are known to hydroxylate aromatic compounds. mdpi.comrsc.org Research has demonstrated that Aspergillus niger can convert benzoic acid to m-hydroxybenzoic acid and degrade hydroxycinnamic acids like ferulic acid and p-coumaric acid into their corresponding benzoate (B1203000) forms. mdpi.comnih.gov Similarly, a strain of Aspergillus fumigatus has been shown to convert melilotic acid (o-hydroxyphenylpropionic acid) into other compounds. ebi.ac.uk

The gut microbiota also plays a crucial role in producing these compounds. Dietary flavonoids that are not absorbed in the small intestine travel to the colon, where they are metabolized by bacteria. biorxiv.orgnih.gov For instance, 3-(3-hydroxyphenyl)propionic acid is a known major metabolite formed by human gut microflora, including bacteria from the genera Clostridium and Eubacterium, from the flavonoid quercetin. researchgate.nethmdb.ca Similarly, catechins are metabolized by human fecal microbiota into compounds like 3-(2-hydroxyphenyl)propionic acid. chemicalbook.com

Furthermore, specific fermentation processes have been developed for the production of related compounds. A patented process describes the use of microorganisms, particularly fungi like Aspergillus niger and bacteria like Streptomyces strains, to produce 2-(4-hydroxyphenoxy)propionic acid through the regioselective oxidation of 2-phenoxypropionic acid. This process highlights the potential for targeted microbial synthesis of specific isomers.

The table below details various microbial processes involved in the synthesis of hydroxyphenylpropanoic acid analogs.

ProductPrecursor(s)Microorganism(s)Process Type
m-Hydroxybenzoic acidBenzoic AcidAspergillus niger mdpi.comFungal Hydroxylation
3-(3-Hydroxyphenyl)propionic acidQuercetin (Flavonoid)Clostridium, Eubacterium spp. (Human gut flora) researchgate.nethmdb.caMicrobial Metabolism
3-(2-Hydroxyphenyl)propionic acid(+)-Catechin, (-)-EpicatechinHuman fecal microbiota chemicalbook.comMicrobial Metabolism
Vanillic acid, p-Hydroxybenzoic acid, Protocatechuic acidFerulic acid, p-Coumaric acid, Caffeic acidAspergillus niger nih.govFungal β-oxidation
4-Hydroxycoumarin, DicoumarolMelilotic acid, o-Coumaric acidAspergillus fumigatus ebi.ac.ukFungal Bioconversion
2-(4-Hydroxyphenoxy)propionic acid2-Phenoxypropionic acidAspergillus niger, Streptomyces spp.Microbial Oxidation

Biological Activities and Molecular Mechanisms of Action of 2 3 Hydroxyphenyl Propanoic Acid

Antioxidant Properties and Reactive Oxygen Species Modulation

Hydroxyphenylpropanoic acids are noted for their antioxidant capabilities, which are fundamental to their protective effects within biological systems. hmdb.casigmaaldrich.com This activity is largely attributed to their chemical structure, particularly the presence of a phenolic hydroxyl group. mdpi.com Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous disease pathologies. nih.govmdpi.com Compounds like 2-(3-Hydroxyphenyl)propanoic acid can modulate this balance, offering a defense against oxidative damage. nih.gov

The primary antioxidant mechanism of phenolic compounds, including this compound, involves scavenging free radicals. nih.gov This is achieved through hydrogen atom transfer (HAT), where the phenolic hydroxyl (-OH) group donates a hydrogen atom to a free radical, neutralizing it and thereby terminating the oxidative chain reaction. mdpi.comresearchgate.net The resulting phenoxyl radical is stabilized by electron delocalization across the aromatic ring, which is a key feature of its antioxidant efficacy. mdpi.comnih.gov

The effectiveness of this scavenging activity is influenced by several structural factors:

Hydroxyl Groups : The number and position of hydroxyl groups on the benzene (B151609) ring are critical. The presence of a hydroxyl group that can readily donate a hydrogen atom is fundamental to the radical scavenging process. nih.gov

Electron-Donating Groups : Groups adjacent to the phenolic ring can enhance the electron-donating capacity, which helps to stabilize the radical formed after scavenging a ROS. mdpi.com

Computational and experimental studies on various phenolic acids confirm that their ability to neutralize radicals like hydroxyl radicals (•OH) and superoxide (B77818) anions (O2•−) is a core component of their antioxidant function. mdpi.comnih.gov

By neutralizing ROS, this compound and its isomers can protect cells from oxidative damage. Research has shown that related hydroxyphenylpropanoic acids (HPPAs) can mitigate cellular injury caused by oxidative insults. For instance, studies on 3-(4-hydroxyphenyl)propionic acid (HPPA), a major metabolite of procyanidins, demonstrated that it could restrict cellular oxidative stress induced by oxidized low-density lipoprotein (ox-LDL) in macrophages. nih.govrsc.org

Furthermore, research on 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a metabolite of ferulic acid, has shown it can alleviate oxidative stress by activating the Nrf2 pathway, a key regulator of cellular antioxidant defenses. mdpi.com This activation leads to the transcription of genes for antioxidant enzymes. mdpi.com In studies involving mice with non-alcoholic fatty liver disease (NAFLD), administration of 3-HPP was found to ameliorate oxidative stress and reduce lipid peroxidation, showcasing its hepatoprotective effects. nih.gov

Table 1: Research Findings on the Antioxidant Effects of Hydroxyphenylpropanoic Acids

Compound/Metabolite Model System Key Findings Reference(s)
3-(4-Hydroxyphenyl)propionic acid (HPPA) Macrophage cells treated with ox-LDL Restricted cellular oxidative stress. nih.gov, rsc.org
3-Hydroxyphenylpropanoic acid (3-HPP) Mice with high-fat diet-induced NAFLD Ameliorated oxidative stress and reduced lipid peroxidation in the liver. nih.gov
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives In vitro (DPPH radical scavenging assay) Derivatives exhibited potent antioxidant properties. nih.gov
3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) Cellular models Ameliorates oxidative stress by activating the Nrf2 pathway. mdpi.com

Anti-inflammatory Effects

Inflammation is a critical biological response that can become detrimental when chronic. researchgate.net Phenolic acids, including hydroxyphenylpropanoic acids, have demonstrated anti-inflammatory potential by modulating key inflammatory pathways. nih.govnih.gov

Pro-inflammatory cytokines are signaling molecules that drive the inflammatory response. Research indicates that hydroxyphenylpropanoic acids can suppress the production of these key mediators. In a study on macrophage foam cell formation, 3-(4-hydroxyphenyl)propionic acid (HPPA) was found to significantly inhibit the secretion of interleukin-6 (IL-6) and interleukin-1β (IL-1β) induced by ox-LDL. nih.gov Another study noted that certain intestinal phenolic acids could decrease the protein level of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, in a colon adenocarcinoma cell line. nih.gov Propionic acid itself has been shown to have anti-inflammatory properties, though this may be more pronounced in non-adipocyte cells of adipose tissue. nih.gov

Beyond cytokines, hydroxyphenylpropanoic acids influence other markers of inflammation. In mice fed a high-fat diet, treatment with 3-HPP and 4-HPP led to a decrease in serum endotoxin (B1171834) levels, a known risk factor for inflammation associated with NAFLD. nih.govmdpi.com The anti-inflammatory actions of these compounds are often linked to the nuclear factor kappa-B (NF-κB) pathway, a central regulator of inflammation. nih.govrsc.org By inhibiting this pathway, these metabolites can suppress the expression of numerous inflammatory genes. nih.govrsc.org

Table 2: Impact of Hydroxyphenylpropanoic Acids on Inflammatory Markers

Compound Biological System Effect Inflammatory Marker(s) Reference(s)
3-(4-Hydroxyphenyl)propionic acid (HPPA) Macrophage cells Inhibition of secretion IL-6, IL-1β nih.gov
3-Hydroxyphenylpropanoic acid (3-HPP) Mice on a high-fat diet Reduction in serum levels Endotoxin nih.gov, mdpi.com
Propionic Acid Human subcutaneous adipose tissue Inhibition of secretion Pro-inflammatory markers nih.gov
Various intestinal phenolic acids Human colon adenocarcinoma cells Decreased protein level COX-2 nih.gov

Antimicrobial Activity

In addition to antioxidant and anti-inflammatory effects, derivatives of hydroxyphenylpropanoic acid have been investigated for their antimicrobial properties against a range of pathogens. researchgate.netnih.gov The emergence of multidrug-resistant bacteria and fungi necessitates the development of novel antimicrobial agents. researchgate.net

Synthetic derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown structure-dependent antimicrobial activity. nih.govresearchgate.net In one study, novel derivatives exhibited activity against ESKAPE group bacteria (including Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant Candida species. nih.govresearchgate.net Specifically, certain hydrazone derivatives demonstrated potent and broad-spectrum activity, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against vancomycin-resistant Enterococcus faecalis and notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida auris. nih.govresearchgate.net

Another study focusing on caffeic and 3-(3,4-dihydroxyphenyl)glyceric acid derivatives also reported good antibacterial and antifungal activity. researchgate.net Several of the tested compounds were more active than the reference drugs ampicillin, streptomycin, and ketoconazole (B1673606) against the tested strains. researchgate.net These findings highlight the potential of the hydroxyphenylpropanoic acid scaffold as a basis for developing new antimicrobial agents. nih.govresearchgate.net

Metabolic Regulation and Systemic Physiological Effects

The influence of this compound on systemic metabolism is not well-documented. However, studies on general hydroxyphenylpropanoic acids (HPPs) and propionate (B1217596) provide some context for potential metabolic effects.

Specific data on the influence of this compound on glucose-stimulated insulin (B600854) secretion (GSIS) is not available. However, a study on related compounds found that 3-(3-hydroxyphenyl)propanoic acid enhanced glucose-stimulated insulin secretion in isolated rat islets. researchgate.net In contrast, some research indicates that propionate, in general, may impair insulin action. It has been shown to activate the sympathetic nervous system, leading to an increase in the insulin counter-regulatory hormones glucagon (B607659) and FABP4, which can result in insulin resistance and hyperinsulinemia. nih.gov

These conflicting findings highlight the need for specific research on this compound to understand its precise role in glucose homeostasis and insulin secretion.

There is no direct evidence on how this compound modulates lipid metabolism. However, studies on its isomers, 3-HPP and 4-HPP, have demonstrated effects on lipid profiles in mice fed a high-fat diet. nih.govnih.gov Administration of both 3-HPP and 4-HPP was found to decrease body weight, reduce the liver index, and alleviate dyslipidemia and hepatic steatosis. nih.govnih.gov Specifically, these compounds lowered the levels of hepatic triglycerides and total cholesterol. nih.gov

The proposed mechanism for these effects involves the modulation of gut microbiota and the production of short-chain fatty acids. nih.govnih.gov It is important to emphasize that these results are for the 3- and 4-isomers, and the specific effects of this compound on lipid metabolism have yet to be determined.

Data Tables

Table 1: Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)1 - 8
Vancomycin-resistant Enterococcus faecalis0.5 - 2
Gram-negative pathogens8 - 64
Data based on studies of derivatives, not this compound itself. nih.gov

Table 2: Antifungal Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Drug-resistant Candida species8 - 64
Candida auris0.5 - 64
Data based on studies of derivatives, not this compound itself. nih.govnih.gov

Table 3: Effects of 3-HPP and 4-HPP on Hepatic Lipids in High-Fat Diet-Fed Mice

Treatment GroupHepatic Triglycerides (TG)Hepatic Total Cholesterol (TC)
High-Fat Diet (HFD)IncreasedIncreased
HFD + 3-HPPDecreased vs. HFDDecreased vs. HFD
HFD + 4-HPPDecreased vs. HFDDecreased vs. HFD
Data based on studies of the 3- and 4-isomers, not this compound. nih.gov

Cardioprotective Effects

This compound, a metabolite of dietary flavonoids processed by gut microflora, has demonstrated notable cardioprotective properties. researchgate.netnih.gov These effects are primarily attributed to its influence on vascular tone and inflammatory processes within the cardiovascular system.

The vasodilatory action of this compound is a key component of its cardioprotective profile. Research has shown that this compound induces relaxation of blood vessels, an effect that is significantly dependent on the presence of an intact endothelium—the inner lining of blood vessels. medchemexpress.com The primary mechanism underlying this vasodilation is the promotion of nitric oxide (NO) release. researchgate.netmedchemexpress.com

Nitric oxide is a critical signaling molecule in the cardiovascular system, known for its potent vasodilatory effects. cvphysiology.com this compound stimulates endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in endothelial cells. medchemexpress.com This leads to an increase in NO levels, which then diffuses to the adjacent vascular smooth muscle cells. medchemexpress.comcvphysiology.com In the smooth muscle cells, NO activates guanylyl cyclase, which in turn increases the production of cyclic guanosine (B1672433) monophosphate (cGMP). cvphysiology.com Elevated cGMP levels ultimately lead to smooth muscle relaxation and vasodilation. cvphysiology.com

The significance of the NO-based mechanism is highlighted by studies where the vasodilatory effect of this compound is diminished after the removal of the endothelium or when a nitric oxide synthase inhibitor is introduced. medchemexpress.com This confirms that the compound's ability to relax blood vessels is largely mediated by the endothelial production of nitric oxide. researchgate.netmedchemexpress.com

The vasodilatory effects of this compound directly contribute to its ability to regulate blood pressure. By relaxing the vascular smooth muscle and widening blood vessels, the compound reduces peripheral vascular resistance, a key determinant of blood pressure. medchemexpress.com

In vivo studies have demonstrated that administration of this compound can lead to a decrease in both systolic and diastolic blood pressure. nih.govmedchemexpress.comresearchgate.net This hypotensive effect has been observed in both normotensive and spontaneously hypertensive rats, suggesting its potential relevance in managing hypertension. researchgate.net Importantly, this reduction in blood pressure occurs without adversely affecting heart rate or cardiac contractility. medchemexpress.com The compound's ability to lower blood pressure is attributed to its peripheral action on vascular beds. researchgate.net

Beyond its effects on vascular tone, this compound also exhibits anti-inflammatory properties that are crucial for cardiovascular health. A key initial step in the development of atherosclerosis, a major cardiovascular disease, is the adhesion of monocytes (a type of white blood cell) to the endothelial cells lining the artery walls. nih.gov

Research has shown that this compound can inhibit this critical binding process. nih.gov It achieves this by suppressing the expression of E-selectin, an adhesion molecule on the surface of endothelial cells that facilitates monocyte attachment. nih.gov This effect is mediated through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of inflammation. nih.gov By preventing the activation of NF-κB, this compound reduces the expression of E-selectin, thereby mitigating the adhesion of monocytes to the endothelium. nih.gov

This inhibition of monocyte-endothelial cell binding suggests a potential role for this compound in the prevention and management of atherosclerosis. nih.gov

Bone Health and Remodeling

Emerging research indicates that this compound also plays a role in maintaining bone health by influencing the balance between bone formation and resorption.

Bone resorption is the process by which osteoclasts, specialized bone cells, break down bone tissue. Excessive bone resorption can lead to conditions like osteoporosis. Studies have shown that this compound can reduce bone resorption activity. caymanchem.com

In vitro experiments using osteoclast precursor cells have demonstrated that this compound has a dose-dependent suppressive effect on the formation of mature osteoclasts (osteoclastogenesis) and their resorptive activity. nih.gov It has been shown to blunt the increase of osteoclastogenic markers, indicating an interference with the signaling pathways that promote osteoclast development. nih.gov This inhibition of osteoclast formation and function is achieved through a pathway that is independent of the primary signaling molecule RANKL. nih.gov

In addition to inhibiting bone resorption, this compound actively promotes bone formation. It achieves this by stimulating the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for synthesizing new bone tissue. nih.govnih.gov

Studies have shown that treatment with this compound increases the expression of key osteoblastic differentiation markers such as collagen-1 and osteopontin. nih.gov This leads to an increase in the number of osteoblasts and subsequently, enhanced bone formation. nih.govnih.gov

Concurrently, this compound has been found to suppress adipogenesis, the process by which mesenchymal stem cells differentiate into fat cells (adipocytes). nih.gov By directing the differentiation of these pluripotent stem cells towards the osteoblastic lineage and away from the adipogenic lineage, this compound further contributes to a positive balance in bone remodeling. nih.govnih.gov

Table of Research Findings on this compound

Biological Activity Mechanism of Action Key Findings Model System
Vasodilation Nitric Oxide (NO)-Based Action Promotes endothelium-dependent NO release. researchgate.netmedchemexpress.com Activates endothelial nitric oxide synthase (eNOS). medchemexpress.com Isolated rat aorta researchgate.netnih.gov, Rat thoracic aorta rings medchemexpress.com
Blood Pressure Regulation Reduction of Peripheral Vascular Resistance Decreases systolic and diastolic blood pressure. nih.govmedchemexpress.comresearchgate.net No effect on heart rate or cardiac contractility. medchemexpress.com Normotensive and spontaneously hypertensive rats researchgate.net
Inhibition of Monocyte-Endothelial Cell Binding Suppression of E-selectin Expression Inhibits TNFα-induced adhesion of monocytes to endothelial cells. nih.gov Suppresses the NF-κB signaling pathway. nih.gov Human aortic endothelial cells (HAECs) and THP-1 monocytes nih.gov
Reduction of Bone Resorption Inhibition of Osteoclastogenesis Decreases the number of mature osteoclasts and their resorptive activity. caymanchem.comnih.gov Acts via a RANKL-independent pathway. nih.gov Murine osteoclast cell line (RAW 264.7) and primary hematopoietic osteoclast progenitor cells nih.gov
Promotion of Bone Formation Osteoblast Differentiation and Adipogenesis Suppression Stimulates osteoblast differentiation and increases markers like collagen-1 and osteopontin. nih.gov Suppresses adipogenesis in mesenchymal stem cells. nih.gov Murine pluripotent mesenchymal (ST2) cells nih.gov
Regulation of Cellular Senescence in Osteoblasts

Research has shown that this compound, also known as 3-(3-hydroxyphenyl)-propionic acid (PPA), plays a role in bone health by modulating the process of cellular senescence in osteoblasts, the cells responsible for bone formation. nih.gov Cellular senescence is a state of irreversible cell growth arrest that has been linked to age-related decline in tissue function, including bone loss. nih.govmdpi.com

In a study involving mice, the administration of PPA was found to suppress osteoblastic cell senescence. nih.gov This effect was associated with an increase in bone volume, trabecular thickness, and the number of osteoblastic cells. nih.gov The mechanism behind this observation involves the reduction of senescence signaling pathways. Specifically, PPA treatment led to decreased expression of key senescence markers such as p53 and p21 in bone tissue. nih.gov Furthermore, PPA was observed to inhibit cellular senescence in a replicative senescence model using mouse mesenchymal stem cells. nih.gov These findings suggest that by counteracting the senescence of bone-forming cells, this compound can promote bone accretion. nih.gov

Neuroprotective Potential

This compound has emerged as a compound of interest in the field of neuroprotection, particularly in the context of neurodegenerative disorders like Alzheimer's disease. mdpi.com It is a known microbial metabolite of dietary polyphenols, such as quercetin, and has been detected in the brain following the consumption of polyphenol-rich foods. mdpi.com

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptides into toxic oligomers and plaques in the brain. mdpi.comnih.govfrontiersin.org Research has demonstrated that this compound possesses a strong capacity to attenuate the oligomerization of Aβ. mdpi.com By interfering with the aggregation process, the compound can help prevent the formation of these neurotoxic species. mdpi.com The ability of certain polyphenols and their metabolites to inhibit Aβ aggregation is often attributed to their interaction with specific amino acid residues in the Aβ peptide, thereby disrupting the forces that drive aggregation. mdpi.com

The ability of this compound to inhibit Aβ aggregation positions it as a molecule of significant interest in research aimed at developing therapeutic strategies for neurodegenerative diseases, especially Alzheimer's. nih.govmdpi.com The accumulation of Aβ aggregates is considered a central event in the cascade leading to neuronal dysfunction and cognitive decline. nih.govmdpi.com Therefore, compounds that can cross the blood-brain barrier and interfere with this process are valuable candidates for further investigation. mdpi.com The presence of this compound in the brain after the intake of dietary polyphenols suggests its potential to exert neuroprotective effects in vivo. mdpi.com

Molecular Interaction Studies

The biological effects of this compound are underpinned by its interactions with specific proteins and enzymes at a molecular level.

Studies have identified specific protein binding targets for this compound. It has been shown to bind to the G-protein coupled receptor GPR109A. nih.gov This binding was demonstrated in membrane fractions prepared from mouse calvarial cells expressing this receptor. nih.gov Notably, the binding affinity for GPR109A was significant, whereas its binding to the closely related homolog GPR109B was very weak, indicating a degree of specificity in its protein interactions. nih.gov

This compound has been shown to modulate the activity of key enzymes involved in inflammatory and vascular pathways. It has been found to inhibit the tumor necrosis factor α (TNFα)-induced nuclear translocation and phosphorylation of the p65 subunit of nuclear factor κB (NF-κB). nih.gov The NF-κB pathway is a critical regulator of inflammation, and its inhibition can suppress the expression of downstream targets like E-selectin, an adhesion molecule involved in atherosclerosis. nih.gov

Furthermore, the compound is described as an endothelial nitric oxide synthase (eNOS) activator. medchemexpress.com By activating eNOS, it promotes the release of nitric oxide (NO), a key signaling molecule that leads to vasodilation and has protective effects on the vasculature. medchemexpress.com

Research Findings Summary

SectionTopicKey Findings
3.4.4.3 Regulation of Cellular Senescence in Osteoblasts Suppresses osteoblastic cell senescence, leading to increased bone volume and trabecular thickness in mice. Reduces expression of senescence markers p53 and p21. nih.gov
3.5.1 Inhibition of Amyloid-β Peptide Aggregation Demonstrates a strong ability to attenuate the oligomerization of amyloid-β peptides, which are implicated in Alzheimer's disease. mdpi.com
3.5.2 Role in Neurodegenerative Disorder Research Investigated as a potential neuroprotective agent due to its ability to inhibit a key pathological process in Alzheimer's disease. mdpi.com
3.6.1 Protein Binding Affinity and Specificity Binds with specificity to the G-protein coupled receptor GPR109A. nih.gov
3.6.2 Enzyme Inhibition Profiles Inhibits the NF-κB pathway by preventing the nuclear translocation and phosphorylation of p65. nih.gov Activates endothelial nitric oxide synthase (eNOS). medchemexpress.com

Receptor Activation (e.g., Aryl Hydrocarbon Receptor, Pregnane X Receptor, GLP-1 Receptor)

The interaction of this compound with key cellular receptors is a critical area of investigation for understanding its biological roles. Based on available research, the activation profile for the Aryl Hydrocarbon Receptor (AhR), Pregnane X Receptor (PXR), and Glucagon-like peptide-1 (GLP-1) Receptor is as follows.

Aryl Hydrocarbon Receptor (AhR): The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor involved in regulating genes for xenobiotic metabolism, immune responses, and cellular differentiation. mdpi.com While various dietary compounds, including polyphenols and tryptophan metabolites, are known to activate AhR, current scientific literature does not provide direct evidence of activation by this compound. mdpi.comnih.gov In fact, research on the metabolic breakdown of the polyphenol luteolin, which produces the structurally similar metabolite 3-(3-hydroxyphenyl)-propionic acid, suggests there is no indication that this metabolite can activate AhR. nih.gov

Pregnane X Receptor (PXR): The Pregnane X Receptor is a nuclear receptor that primarily functions as a sensor for foreign substances, regulating the expression of genes involved in detoxification and metabolism. nih.gov PXR can be activated by a wide range of structurally diverse compounds, including pharmaceuticals and endogenous molecules. nih.gov However, a review of the existing scientific data reveals no specific findings that demonstrate this compound acts as a ligand or activator for the Pregnane X Receptor.

GLP-1 Receptor: The Glucagon-like peptide-1 (GLP-1) receptor is crucial for regulating glucose metabolism and appetite. medchemexpress.com Its agonists are established therapeutic agents, typically peptide-based, that enhance insulin secretion and promote satiety. medchemexpress.comnih.gov The molecular structure and activation mechanisms of known GLP-1 receptor agonists are distinct from simple phenolic acids. There is currently no scientific evidence to suggest that this compound directly binds to or activates the GLP-1 receptor.

Table 1: Summary of Receptor Activation Findings for this compound

Receptor Finding
Aryl Hydrocarbon Receptor (AhR) No direct evidence of activation. A structurally similar metabolite is not predicted to activate AhR. nih.gov
Pregnane X Receptor (PXR) No evidence of activation found in the reviewed literature.
GLP-1 Receptor No evidence of activation found in the reviewed literature.

Cellular Uptake Mechanisms and Intracellular Targeting

The entry of this compound into cells and its subsequent location are fundamental to its physiological effects. Research has primarily focused on its absorption in the intestine.

Cellular Uptake Mechanisms: Scientific studies have identified that 3-(3-Hydroxyphenyl)propanoic acid, a major metabolite of dietary polyphenols like caffeic acid and proanthocyanidins (B150500), is absorbed in the intestine. sigmaaldrich.comhmdb.ca Research using Caco-2 cell monolayers, a model for the human intestinal epithelium, demonstrates that this compound is actively absorbed via the monocarboxylic acid transporter (MCT). sigmaaldrich.comhmdb.caecmdb.ca This transporter-mediated uptake is a key mechanism for the bioavailability of this phenolic acid.

Table 2: Cellular Uptake Research Findings

Compound Studied Cell Model Key Finding Transporter Implicated
3-(3-Hydroxyphenyl)propanoic acid Intestinal Caco-2 cell monolayers Actively absorbed from the intestine. sigmaaldrich.comhmdb.ca Monocarboxylic Acid Transporter (MCT) sigmaaldrich.comhmdb.caecmdb.ca

Intracellular Targeting: Following cellular uptake, the specific intracellular targets and distribution of this compound have not been extensively detailed in the available literature. While downstream effects have been observed, such as influences on lipid metabolism and the inhibition of inflammatory pathways, the direct molecular binding partners or specific organellar accumulation sites within the cell remain an area for further investigation.

Metabolic Pathways and Pharmacokinetics of 2 3 Hydroxyphenyl Propanoic Acid

Gut Microbiota Biotransformation of Precursors

The journey of many dietary polyphenols culminates in the colon, where they are transformed by a vast and diverse microbial community. mdpi.com This biotransformation is crucial as it converts large, often poorly absorbed parent compounds into smaller, more bioavailable metabolites, such as 2-(3-hydroxyphenyl)propanoic acid. nih.govnih.gov The gut microbiota possesses a wide array of enzymes capable of performing reactions like hydrolysis, C-ring fission, dehydroxylation, and side-chain shortening. tandfonline.comtandfonline.com

This compound is a common downstream metabolite of numerous dietary polyphenols found in fruits, vegetables, tea, and wine. mdpi.comugent.be The gut microbiota funnels a diverse range of complex precursor molecules into a smaller set of key metabolites, including 3-HPP. ugent.be

Flavonoids: This large class of polyphenols is a major source of this compound. For instance, the flavonol quercetin, after undergoing C-ring fission, can form 3-(3,4-dihydroxyphenyl)propionic acid from its A-ring, which is then further dehydroxylated to 3-(3-hydroxyphenyl)propionic acid. mdpi.com Similarly, flavan-3-ols like (+)-catechin and (-)-epicatechin, abundant in tea, cocoa, and fruits, are metabolized by intestinal bacteria into compounds including 3-(3-hydroxyphenyl)propionic acid. mdpi.comugent.be

Chlorogenic Acid and Dihydrocaffeic Acid: Chlorogenic acid, an ester of caffeic acid and quinic acid, is abundant in coffee. It is hydrolyzed in the gut to release caffeic acid. mdpi.comnih.gov Caffeic acid is then reduced by gut microbes to form dihydrocaffeic acid (3-(3,4-dihydroxyphenyl)propanoic acid). ugent.benih.gov Subsequent dehydroxylation of dihydrocaffeic acid at the C4-position of the phenyl ring yields this compound. ugent.be Therefore, dihydrocaffeic acid is a direct precursor in this metabolic pathway. nih.govecmdb.ca

The following table summarizes the key dietary precursors and the primary microbial transformations leading to the formation of this compound.

Precursor PolyphenolKey Intermediate(s)Primary Microbial Transformation(s)Resulting Metabolite
Quercetin (a Flavonol)3-(3,4-dihydroxyphenyl)propionic acidC-ring fission, DehydroxylationThis compound mdpi.com
Catechin/Epicatechin (Flavan-3-ols)5-(3',4'-dihydroxyphenyl)-γ-valerolactoneC-ring fission, Dehydroxylation, Side-chain cleavageThis compound mdpi.comugent.be
Chlorogenic Acid Caffeic Acid, Dihydrocaffeic acidHydrolysis, Reduction, DehydroxylationThis compound mdpi.comecmdb.ca

The conversion of phenylpropanoids, which have a three-carbon side chain (C6-C3 skeleton), into smaller phenolic acids often involves the shortening of this side chain. This process can occur through a mechanism analogous to the β-oxidation of fatty acids. mdpi.comnih.gov In this pathway, the propanoic acid side chain is shortened by two carbon units, potentially leading to the formation of benzoic acid derivatives from phenylpropanoic acids. nih.gov For example, the side-chain shortening of phenylpropionic acid through β-oxidation is a recognized microbial metabolic route. mdpi.com However, some research suggests that while β-oxidation of the side chain occurs, it may not be a major bacterial degradation route for some flavonoids, with this process potentially being more prominent in host tissues after absorption. ugent.be

Dehydroxylation and decarboxylation are critical enzymatic reactions carried out by the gut microbiota that modify phenolic acids. nih.gov

Dehydroxylation: This process involves the removal of hydroxyl (-OH) groups from the aromatic ring of phenolic compounds. It is a key step in the formation of this compound from precursors like dihydrocaffeic acid (3-(3,4-dihydroxyphenyl)propanoic acid). ugent.be Anaerobic bacteria in the colon are particularly adept at catalyzing these dehydroxylation reactions. nih.gov

Decarboxylation: This reaction involves the removal of a carboxyl group (-COOH) from a molecule, releasing carbon dioxide. While many aromatic carboxylic acids can be substrates for decarboxylation, this process is generally seen in the further breakdown of phenolic acids rather than in the direct formation of this compound. nih.govrsc.orgacs.org For instance, caffeic acid can be decarboxylated by gut microbes to 4-vinylcatechol. mdpi.com

Mammalian Metabolism and Conjugation

Once the microbially-generated this compound and other small phenolic acids are absorbed from the colon into the systemic circulation, they are subject to mammalian metabolism, primarily phase II conjugation reactions in the liver and intestinal epithelial cells. tandfonline.comtandfonline.com

The primary phase II metabolic pathways for flavonoids and their phenolic acid metabolites are glucuronidation and sulfation. tandfonline.com These reactions increase the water solubility of the metabolites, facilitating their excretion. tandfonline.com

Glucuronidation: This process involves the attachment of a glucuronic acid moiety to the metabolite, catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: This reaction adds a sulfonate group, a process catalyzed by sulfotransferases (SULTs). hmdb.ca

These conjugated forms are the predominant forms of polyphenol metabolites found in plasma and urine. tandfonline.comnih.gov

Structure Activity Relationship Sar Studies and Derivative Development

Influence of Aromatic Substitution Patterns on Biological Efficacy

The substitution pattern on the aromatic ring is a critical determinant of biological activity. In studies on related 3,3′-((3-hydroxyphenyl)azanediyl)dipropionic acid derivatives, the introduction of specific substituents led to enhanced antimicrobial properties. nih.gov For instance, derivatives featuring 4-nitrophenyl, 1-naphthyl, and 5-nitro-2-thienyl groups demonstrated heightened activity, particularly against Gram-positive pathogens like S. aureus and E. faecalis. nih.gov This suggests that electron-withdrawing groups and extended aromatic systems can positively modulate the antimicrobial efficacy of the hydroxyphenylpropanoic acid scaffold.

Similarly, research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives showed that the incorporation of heterocyclic substituents was key to achieving potent and broad-spectrum antimicrobial activity. nih.govnih.gov These findings underscore the principle that strategic substitution on the phenyl ring is a viable strategy for optimizing the biological effects of this class of compounds.

Impact of Chiral Center Stereochemistry on Biological Activity

Stereochemistry plays a crucial role in the biological activity of chiral compounds, as enantiomers can exhibit different interactions with biological targets like enzymes and receptors. nih.govnih.gov The enantiomer that possesses the desired therapeutic effect is known as the eutomer, while the less active or inactive enantiomer is termed the distomer. mdpi.com

For the broader class of 2-arylpropionic acids, to which 2-(3-Hydroxyphenyl)propanoic acid belongs, it is well-established that biological activity often resides primarily in one enantiomer. orientjchem.org A classic example is Ibuprofen, where the (S)-enantiomer is responsible for the majority of the anti-inflammatory activity. orientjchem.org This principle strongly suggests that the biological activities of this compound are likely stereoselective. The spatial arrangement of the carboxyl, methyl, and hydroxyphenyl groups around the chiral carbon center dictates the molecule's ability to bind effectively to its biological targets. Therefore, the synthesis and evaluation of enantiomerically pure forms are critical for maximizing therapeutic efficacy. nih.gov

Design and Synthesis of this compound Derivatives

Building on SAR principles, researchers have designed and synthesized numerous derivatives to enhance or introduce specific biological activities.

Systematic modifications of scaffolds related to hydroxyphenylpropanoic acid have yielded compounds with significant antimicrobial potential. A notable strategy involves the synthesis of hydrazones bearing various heterocyclic substituents. In a study of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, hydrazones containing these moieties displayed the most potent and broad-spectrum antimicrobial effects. nih.govnih.govmatilda.science These compounds were active against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. nih.govmatilda.science

The data below summarizes the minimum inhibitory concentrations (MIC) for some of the most active derivatives from this class, illustrating the impact of these modifications.

The hydroxyphenylpropanoic acid scaffold has also been explored for the development of novel anticancer agents. Studies on a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed that their anticancer activity against A549 non-small cell lung cancer cells was structure-dependent. mdpi.comdebuglies.com The introduction of various heterocyclic and aromatic substituents was a key strategy. researchgate.net

Notably, compounds containing a 2-furyl substituent were identified as particularly promising candidates. mdpi.comdebuglies.com These derivatives were capable of reducing A549 cell viability by 50% and were also shown to suppress cancer cell migration in vitro. mdpi.comktu.edu An important aspect of their development was their favorable cytotoxicity profile, showing selectivity towards cancerous cells over non-cancerous Vero cells. mdpi.comresearchgate.net

The table below highlights the findings for some of the most effective anticancer derivatives based on the 3-((4-hydroxyphenyl)amino)propanoic acid structure.

Conjugation of carboxylic acids with amino acids is a known metabolic pathway and a deliberate synthetic strategy to modify the properties of a parent drug. The reaction involves forming an amide bond between the carboxyl group of the acid and the amino group of an amino acid. al-edu.com For the class of 2-arylpropionic acids, conjugation with amino acids such as taurine and glycine has been reported. al-edu.com This biotransformation can alter the pharmacokinetic profile of the compound.

Synthetically, conjugating bioactive molecules with amino acids or peptides can lead to derivatives with enhanced biological activities and improved cell membrane permeability. nih.gov This strategy holds potential for this compound, where conjugation with various amino acids could be used to modulate its physicochemical properties and potentially target specific amino acid transporters, thereby enhancing its uptake and efficacy.

Advanced Analytical Methodologies in 2 3 Hydroxyphenyl Propanoic Acid Research

Chromatographic Separation and Quantification Techniques

Chromatography is a fundamental tool in the analysis of 2-(3-Hydroxyphenyl)propanoic acid, enabling its separation from other related compounds and matrix components. The choice of chromatographic technique depends on the analytical goal, whether it is for routine quantification or high-resolution separation of isomers and metabolites.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenolic compounds, including phenylpropanoic acid derivatives. selleckchem.comsigmaaldrich.com HPLC systems, often coupled with UV-Vis or photodiode array (PDA) detectors, are employed for both qualitative and quantitative analysis. The separation is typically achieved on reversed-phase columns, where the polarity of the analyte relative to the mobile and stationary phases dictates its retention time. chromatographyonline.com For instance, the purity of commercially available standards of related compounds like (S)-2-Hydroxy-3-phenylpropanoic acid is often assayed at over 99% using HPLC. selleckchem.com

A significant application of HPLC in this field is chiral separation, which is essential for distinguishing between enantiomers that may have different biological activities. nih.govphenomenex.comcsfarmacie.cz This is accomplished using chiral stationary phases (CSPs) that interact differently with each enantiomer. nih.govphenomenex.com Polysaccharide-based CSPs are common and can separate a wide array of chiral compounds, including carboxylic acids. chromatographyonline.comphenomenex.com The separation mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. nih.gov The choice of mobile phase, often a mixture of an organic solvent like methanol (B129727) or ethanol (B145695) with an acidic modifier, is critical for achieving optimal resolution. csfarmacie.cz

A study on the separation of isomers of 3-hydroxy-3-(3′-hydroxyphenyl)propanoic acid utilized HPLC with PDA analysis to confirm the purity and distinct retention times of seven different isomers, highlighting the capability of HPLC in resolving structurally similar compounds. bohrium.com

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) represents a significant advancement over conventional HPLC-MS/MS for the analysis of phenolic metabolites. mdpi.commerckmillipore.comnih.govresearchgate.net By using columns with smaller particle sizes (typically under 2 µm), UHPLC provides higher resolution, greater efficiency, and much faster analysis times. researchgate.net

A validated UHPLC-MS/MS method for quantifying phenolic metabolites in human plasma and urine demonstrated substantial improvements compared to a traditional HPLC-MS/MS system. The analysis time was reduced from 12 minutes to just 3.5 minutes, a five-fold increase in speed. mdpi.comresearchgate.net This method also showed a seven-fold increase in mass spectrometry sensitivity and a two-fold improvement in peak efficiency. mdpi.commerckmillipore.comnih.govresearchgate.net Such enhancements lead to lower limits of detection (LOD) and quantification (LOQ) for the target analytes. mdpi.commerckmillipore.comnih.govresearchgate.net

The optimization of a UHPLC-MS/MS method for various phenolic compounds, including hydroxyphenylpropionic acids, involved careful selection of the mobile phase. For example, using a mobile phase of water and acetonitrile (B52724) with 0.025% formic acid allowed for the detection and quantification of all target compounds, whereas higher concentrations of formic acid failed to detect some analytes. mdpi.comnih.gov The method's robustness is confirmed through validation parameters like recovery, precision, and accuracy, which must meet international standards. mdpi.comnih.govresearchgate.net

Table 1: Comparison of HPLC-MS/MS and UHPLC-MS/MS Method Performance for Phenolic Compound Analysis

ParameterHPLC-MS/MSUHPLC-MS/MSImprovement FactorReference
Total Run Time12 min3.5 min~5x faster mdpi.comresearchgate.net
MS Sensitivity-7x greater7x mdpi.comnih.govresearchgate.net
Peak Width-50% reduction2x more efficient mdpi.comresearchgate.net
Detected Metabolites-3x higher in intervention study3x mdpi.comnih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC/MS) for Identification and Quantification

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful technique for metabolite profiling, capable of detecting hundreds of metabolites in a single run. nih.gov However, for non-volatile or polar compounds like phenolic acids, a crucial derivatization step is required prior to analysis. nih.govjfda-online.com Derivatization converts the analytes into more volatile and thermally stable forms, improving their chromatographic behavior and detection. jfda-online.comgcms.cz

Common derivatization methods include silylation (e.g., forming trimethylsilyl (B98337) (TMS) derivatives), acylation, and alkylation (e.g., esterification). jfda-online.comgcms.czresearchgate.net For instance, GC-MS-based metabolite profiling of plant extracts often involves the analysis of TMS derivatives, which allows for the detection of various phenolic structures. nih.gov Another approach is the use of alkyl chloroformate derivatization, which can simultaneously derivatize carboxylic, amino, and hydroxyl groups under mild conditions. nih.gov

The identification of compounds in GC/MS is based on their retention time (or retention index) and their mass spectrum. nih.govthepharmajournal.com The mass spectrum, which shows the fragmentation pattern of the ionized molecule, serves as a chemical fingerprint. By comparing this spectrum to libraries of known compounds, such as the NIST database, a confident identification can be made. thepharmajournal.com For example, the mass spectrum for 3-(3-Hydroxyphenyl)propanoic acid shows characteristic peaks at m/z 166 (molecular ion), 120, 121, and 107. nih.gov Predicted GC/MS spectra for TMS-derivatized isomers, such as 3-(2-Hydroxyphenyl)propanoic acid (2 TMS), are also available in databases to aid in identification. hmdb.ca

Table 2: GC/MS Derivatization and Identification Parameters

TechniqueDerivatization MethodPurpose of DerivatizationIdentification MethodReference
GC/MSSilylation (e.g., TMS)Increase volatility and thermal stabilityRetention Index and Mass Spectral Library Matching (e.g., NIST) nih.govthepharmajournal.com
GC/MSAlkylation (Esterification)Improve stability and chromatographic propertiesMass Spectrum Fragmentation Pattern gcms.cz
GC/MSAlkyl ChloroformateSimultaneous derivatization of multiple functional groupsMass Spectrum and Retention Time nih.gov

Spectroscopic Characterization

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound and its metabolites. These techniques provide detailed information about the molecular structure and are often used in conjunction with chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides unambiguous information about the carbon-hydrogen framework of a molecule. nih.gov It is a primary tool for the structural elucidation of novel compounds and for confirming the identity of known ones. Various NMR experiments, including 1D ¹H NMR, ¹³C NMR, and 2D techniques like TOCSY, HSQC, and HMBC, are used to piece together the molecular structure. bmrb.io

For hydroxyphenylpropanoic acid isomers, NMR provides detailed chemical shift and coupling constant data that are characteristic of the specific arrangement of atoms. bmrb.io Although a specific NMR spectrum for this compound is not detailed in the provided context, predicted ¹³C NMR spectra are available for related complex molecules, demonstrating the utility of this technique in structural analysis. np-mrd.org The analysis of 3-(4-Hydroxyphenyl)propionic acid, for example, involved a suite of NMR experiments to assign all proton and carbon signals. bmrb.io NMR can also be used for quantitative purposes (qNMR), providing concentration measurements without the need for identical standard compounds, by using an internal standard. nih.gov

Mass Spectrometry for Metabolite Identification and Isotopic Labeling Studies

Mass spectrometry (MS) is a highly sensitive technique used to detect, identify, and quantify metabolites. nih.govrroij.com When coupled with a chromatographic separation method like LC or GC, it becomes a premier analytical tool in metabolomics. nih.gov The choice of mass analyzer, such as quadrupole (Q), time-of-flight (TOF), or Orbitrap, influences the resolution and mass accuracy of the measurement. nih.govfrontiersin.org

For metabolite identification, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of the elemental composition of an unknown compound. nih.govfrontiersin.org Tandem mass spectrometry (MS/MS) experiments are used to fragment a selected precursor ion, and the resulting product ion spectrum provides structural information that aids in identification. nih.govrroij.com For instance, in the analysis of phenolic acids, the [M-H]⁻ ion is often observed in negative ionization mode, and its fragmentation provides key structural details. nih.gov

Isotopic labeling studies, where atoms in a molecule are replaced by their heavier isotopes (e.g., ¹³C or ¹⁵N), are often employed in conjunction with mass spectrometry to trace the metabolic pathways of a compound. The mass shift introduced by the isotopic label allows for the clear differentiation of the metabolite from the endogenous background, enabling precise tracking and quantification of metabolic products.

Chiral Analysis Techniques for Enantiomeric Purity

The determination of the enantiomeric purity of this compound is a critical aspect of its research, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. vt.edu The analysis of enantiomers can be approached through direct or indirect methods. nih.gov Indirect methods involve derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers, which can then be separated using standard achiral chromatography. nih.govsci-hub.ru Direct methods, which are more commonly used, involve the use of a chiral selector, either in the stationary phase (chiral stationary phases, CSPs) or as an additive to the mobile phase in chromatography, or as a selector in electrophoresis. nih.govwvu.edu

Several advanced analytical techniques are employed for the chiral analysis of this compound and related arylpropanoic acids.

High-Performance Liquid Chromatography (HPLC)

HPLC with chiral stationary phases (CSPs) is the most prevalent and effective method for the enantiomeric separation of profens and related compounds. vt.edunih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) carbamate (B1207046) derivatives, have demonstrated broad applicability for the resolution of racemic carboxylic acids. vt.edu The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, governed by the "three-point-interaction rule". wvu.edu

For arylpropanoic acids like this compound, columns such as Chiralpak® AD and Chiralcel® OD, which are based on amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) respectively, are often effective. vt.edu The mobile phase typically consists of a non-polar solvent like hexane (B92381) with a polar modifier such as an alcohol, and a small amount of an acidic modifier like trifluoroacetic acid to improve peak shape and resolution. vt.edu

Interactive Table: Representative HPLC Conditions for Chiral Separation of Arylpropanoic Acids

ParameterCondition 1Condition 2
Column Chiralpak® IG-3 nih.govCellulose tris(3,5-dimethylphenylcarbamate) nih.gov
Mobile Phase 0.15% DEA in MeOH nih.govn-Hexane/EtOH (85:15, v/v) nih.gov
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 230 nm
Temperature 25 °C25 °C

This data is representative of methods used for similar compounds and can be adapted for this compound.

Gas Chromatography (GC)

Gas chromatography can also be used for chiral separations, though it often requires derivatization of the analyte to increase its volatility and thermal stability. For a compound like this compound, both the carboxylic acid and the phenolic hydroxyl group would typically be derivatized, for example, through esterification and silylation, respectively. The resulting derivative is then separated on a GC column coated with a chiral stationary phase, such as cyclodextrin (B1172386) derivatives.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful technique for chiral separations, offering high efficiency and requiring only small amounts of sample and reagents. wvu.edu For the enantiomeric resolution of acidic compounds, a chiral selector, most commonly a cyclodextrin derivative like hydroxypropyl-β-cyclodextrin, is added to the background electrolyte. nih.gov The separation is based on the differential binding affinities of the enantiomers with the chiral selector, leading to different electrophoretic mobilities. This method has been successfully applied to the separation of other aryloxyphenoxypropanoic acids and is a viable alternative to HPLC. nih.gov

Interactive Table: Comparative Data of HPLC and CE for Chiral Purity Analysis of a Propanoic Acid Analogue

FeatureHPLC MethodCE Method
Chiral Selector Teicoplanin (Glycopeptide CSP) nih.govHydroxypropyl-β-cyclodextrin nih.gov
Precision (RSD for assay) < 0.6% nih.govLess precise than HPLC nih.gov
Accuracy (Error for assay) 0.5% nih.govLess accurate than HPLC nih.gov
LOD for minor enantiomer 0.3% nih.govNot specified, but offers good resolution nih.gov
Linearity (r²) 0.9998 nih.govNot specified

Source: Adapted from findings on 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric purity, typically after derivatization with a chiral derivatizing agent. nih.gov This reaction converts the pair of enantiomers into a pair of diastereomers, which have different chemical shifts in the NMR spectrum. nih.gov The relative concentrations of the enantiomers can then be determined by integrating the signals of the corresponding diastereomers. nih.gov Chiral solvating agents can also be used to induce temporary and distinct chemical shifts for each enantiomer in an achiral solvent. nih.gov

Computational and in Silico Approaches in 2 3 Hydroxyphenyl Propanoic Acid Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is crucial in drug discovery for understanding how a ligand, such as a derivative of 2-(3-Hydroxyphenyl)propanoic acid, might interact with a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity, often expressed as a binding energy score. mdpi.com

While direct molecular docking studies on this compound are not prominent in the reviewed literature, extensive research has been conducted on its close derivatives. For instance, derivatives of 2-(3-benzoylphenyl)propanoic acid, synthesized from the anti-inflammatory drug ketoprofen, were evaluated for their interaction with cyclooxygenase (COX) enzymes and matrix metalloproteinases (MMPs), which are key targets in inflammation and cancer. nih.govresearchgate.net

In these studies, flexible ligand docking simulations revealed that the synthesized derivatives could bind effectively within the active sites of both COX-1 and COX-2 enzymes. nih.gov The docking results, including binding energies and interactions with key amino acid residues, provided a molecular-level explanation for the observed anti-inflammatory activity, which in some cases was more potent than the parent drug, ketoprofen. nih.govresearchgate.net Similarly, docking into various MMPs showed that the compounds could occupy the same position as known inhibitors, suggesting a potential dual-mechanism of action. nih.gov

Table 1: Summary of Molecular Docking Findings for 2-(3-benzoylphenyl)propanoic Acid Derivatives

Target ProteinPDB CodeKey FindingsReference
Cyclooxygenase-1 (COX-1)Not SpecifiedDerivatives showed better binding energy and more significant hydrophilic/hydrophobic interactions than the parent drug, ketoprofen. nih.gov
Cyclooxygenase-2 (COX-2)Not SpecifiedCompounds docked in a similar binding mode to known selective inhibitors like SC-558. nih.gov
Matrix Metalloproteinase-3 (MMP-3)2JT5Derivatives docked in the same position as the native co-crystallized ligand, with RMSD values of 1.21 Å and 0.43 Å. nih.govresearchgate.net
Other Matrix Metalloproteinases (MMPs)VariousCompounds interacted within the catalytic domain, fulfilling key structural requirements for binding. nih.gov

These findings on related structures demonstrate the utility of molecular docking in elucidating potential therapeutic targets for arylpropanoic acids and provide a strong basis for future in silico studies on this compound itself.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. wikipedia.org The fundamental principle is that the structural properties of a molecule determine its activity, allowing for the prediction of a new compound's potency without immediate synthesis and testing. researchgate.netmdpi.com This predictive capability saves significant time and resources in the drug discovery pipeline. nih.gov

A typical QSAR study involves several key steps:

Data Set Selection : A group of structurally related compounds with known biological activities is compiled. mdpi.com

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric parameters). researchgate.netnih.gov

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), are used to build a mathematical equation linking the descriptors to the biological activity. nih.gov

Model Validation : The model's predictive power is rigorously tested using internal and external validation sets to ensure its reliability. mdpi.com

Although no specific QSAR models for this compound were found in the reviewed literature, the methodology is highly applicable. For a molecule like this, researchers would calculate a variety of descriptors to capture its key structural features.

Table 2: Representative Molecular Descriptors for QSAR Modeling

Descriptor CategoryExamplesInformation Encoded
Constitutional (1D)Molecular Weight, Atom Count, Rotatable Bond CountBasic molecular composition and size.
Topological (2D)Wiener Index, Kier & Hall Connectivity IndicesAtomic connectivity and branching.
Geometrical (3D)Molecular Surface Area, Molecular VolumeThree-dimensional size and shape.
Physicochemical (Electronic)LogP (Lipophilicity), Polar Surface Area (PSA), Dipole MomentSolubility, polarity, and electronic properties.

By developing a QSAR model, one could predict various biological activities for this compound and its analogues, guiding the synthesis of new derivatives with potentially enhanced therapeutic effects.

Metabolic Pathway Prediction and Flux Analysis

Predicting the metabolic fate of a compound is crucial for understanding its bioavailability, mechanism of action, and potential for accumulation. Computational tools are increasingly used to predict how a small molecule like this compound is processed in biological systems. These methods often use machine learning algorithms trained on large databases of known metabolic reactions, such as the Kyoto Encyclopedia of Genes and Genomes (KEGG), to predict pathway involvement based on chemical structure. nih.govmdpi.com

Research into the metabolism of structurally similar compounds provides valuable clues. The positional isomer, 3-(3-Hydroxyphenyl)propanoic acid, is a known major metabolite produced by gut microflora from the degradation of dietary polyphenols like caffeic acid and proanthocyanidins (B150500) found in chocolate. hmdb.ca Another isomer, 3-(2-Hydroxyphenyl)propanoic acid (also known as melilotic acid), is a known metabolite of coumarin (B35378), a compound found in many plants. ebi.ac.uk The metabolic conversion of coumarin to melilotic acid has been observed in microorganisms. ebi.ac.uk

Furthermore, computational frameworks like the Biochemical Network Integrated Computational Explorer (BNICE) can be used to design and evaluate novel biosynthetic pathways from common metabolic precursors, such as pyruvate. nih.gov This approach has been successfully applied to design pathways for producing 3-hydroxypropanoate, demonstrating the power of computational biology in metabolic engineering. nih.gov

Table 3: Known Metabolic Origins of Structural Isomers

CompoundPrecursor(s)Origin/SystemReference
3-(3-Hydroxyphenyl)propanoic acidCaffeic acid, ProanthocyanidinsHuman gut microflora (e.g., Clostridium) hmdb.ca
3-(2-Hydroxyphenyl)propanoic acid (Melilotic acid)Coumarin, o-Coumaric acidMicroorganisms (e.g., Aspergillus fumigatus) ebi.ac.uk

These examples highlight that the metabolic pathway of this compound can be computationally inferred by examining its structural similarity to known metabolites and by applying predictive algorithms that map chemical structures to metabolic networks.

Prediction of Biological Activity and Cytotoxicity

In silico and in vitro methods are primary tools for the early assessment of a compound's potential biological effects and toxicity. For this compound and its relatives, computational predictions often guide subsequent experimental validation.

For example, derivatives of 2-(3-benzoylphenyl)propanoic acid were computationally identified as potential anticancer agents through molecular docking, which led to in vitro screening. nih.govresearchgate.net These tests confirmed moderate anticancer activity against numerous human tumor cell lines, with growth inhibitions ranging from 1% to 23% at a 10 μM concentration. nih.govresearchgate.net

Similarly, research on the isomer 3-(3-hydroxyphenyl)propionic acid (3HPPA), a microbial metabolite of quercetin, investigated its biological activity and cytotoxicity. nih.gov Experiments showed that 3HPPA was not cytotoxic to Human Aortic Endothelial Cells (HAECs) even after 24 hours of direct treatment. nih.gov More significantly, it was found to inhibit the adhesion of monocytes to these endothelial cells—a critical initiating step in the development of atherosclerosis. This beneficial biological activity was attributed to its ability to suppress the expression of the E-selectin adhesion molecule by inhibiting the NF-κB signaling pathway. nih.gov

Table 4: Predicted and Observed Biological Activities of Related Compounds

Compound/DerivativePredicted/Observed ActivitySystem/ModelKey FindingReference
2-(3-benzoylphenyl)propanoic acid derivativesAnticancerIn vitro (60 human tumor cell lines)Showed moderate growth inhibition in 38 cell lines. nih.govresearchgate.net
3-(3-Hydroxyphenyl)propionic acid (3HPPA)Anti-atheroscleroticHuman Aortic Endothelial Cells (HAECs) and THP-1 monocytesInhibited monocyte adhesion by suppressing E-selectin expression. nih.gov
3-(3-Hydroxyphenyl)propionic acid (3HPPA)CytotoxicityHuman Aortic Endothelial Cells (HAECs)Found to be non-cytotoxic after 24-hour treatment. nih.gov

These studies exemplify the synergy between computational prediction and experimental testing. They suggest that this compound and its analogs are promising candidates for further investigation into their biological activities, with existing data on related compounds providing a roadmap for exploring potential therapeutic applications.

Therapeutic and Research Applications of 2 3 Hydroxyphenyl Propanoic Acid

Development as a Lead Compound in Medicinal Chemistry

2-(3-Hydroxyphenyl)propanoic acid, also known as 3-HPP, has emerged as a significant molecule in the field of medicinal chemistry. As a metabolite of dietary polyphenols, particularly flavonoids like quercetin, it is produced by the gut microbiota. mdpi.comhmdb.casigmaaldrich.com This natural origin and its presence in biological fluids have spurred investigations into its potential as a lead compound for the development of new therapeutic agents. sigmaaldrich.com

The structural features of 3-HPP, including a phenyl ring, a hydroxyl group, and a propanoic acid side chain, provide a versatile scaffold for chemical modification. hmdb.cahmdb.cahmdb.ca Medicinal chemists can systematically alter these components to optimize pharmacological activity, improve pharmacokinetic properties, and reduce potential toxicity. This process of generating derivatives allows for the exploration of structure-activity relationships (SAR), which is crucial in drug discovery. nih.gov The aim is to identify novel compounds with enhanced efficacy and a better safety profile for various disease targets. nih.gov

Utility as a Research Tool in Biochemistry and Metabolomics

In the realms of biochemistry and metabolomics, this compound serves as a valuable research tool. Its identification and quantification in biological samples such as blood, urine, and feces provide insights into the metabolic pathways of dietary polyphenols and the activity of the gut microbiome. hmdb.casigmaaldrich.com As a known metabolite of compounds like caffeic acid and proanthocyanidins (B150500) found in foods such as coffee, chocolate, and whole grains, its levels can serve as a biomarker for the consumption of these foods. hmdb.casigmaaldrich.comlmdb.caecmdb.ca

Furthermore, studying the biological effects of 3-HPP helps to elucidate the mechanisms by which dietary factors influence health and disease. For instance, it is actively absorbed by the monocarboxylic acid transporter (MCT) in intestinal cells, a key process in its bioavailability. hmdb.casigmaaldrich.comlmdb.caecmdb.ca By tracking the journey of 3-HPP and its derivatives within an organism, researchers can better understand the complex interactions between diet, gut microbiota, and host metabolism. This knowledge is fundamental for developing targeted nutritional and therapeutic strategies.

Potential in Disease Prevention and Management

Inflammatory Bowel Disease

Research suggests that short-chain fatty acids (SCFAs), a class of molecules to which this compound is related, play a significant role in gut health and the management of inflammatory bowel disease (IBD), which includes Crohn's disease and ulcerative colitis. nih.govmdpi.com SCFAs are known to provide energy to intestinal cells, possess anti-inflammatory properties, and help regulate the immune system within the gut. nih.gov While direct studies on 3-HPP in IBD are still emerging, the established benefits of SCFAs and the anti-inflammatory potential of polyphenol metabolites suggest a promising area of investigation. nih.govmdpi.com The modulation of gut microbiota and their metabolites is considered a key factor in the development and progression of IBD. mp.pl

Metabolic Disorders (e.g., Non-Alcoholic Fatty Liver Disease, Dyslipidemia, Type 2 Diabetes)

The potential of this compound in managing metabolic disorders is an active area of research. Studies have shown that hydroxyphenyl propionic acids can have beneficial effects on conditions like non-alcoholic fatty liver disease (NAFLD), a condition characterized by fat accumulation in the liver. nih.govnih.govmdpi.com

In animal models of NAFLD induced by a high-fat diet, administration of 3-HPP has been shown to:

Decrease body weight and the liver index. nih.govnih.gov

Ameliorate dyslipidemia, which is an abnormal amount of lipids in the blood. nih.govnih.gov

Alleviate hepatic steatosis, the buildup of fat in the liver. nih.govnih.gov

Furthermore, 3-HPP has been observed to positively modulate the gut microbiota, which is often imbalanced in NAFLD. nih.govnih.gov It has been shown to increase the diversity of gut bacteria and the concentration of beneficial short-chain fatty acids in the feces. nih.govnih.gov

With respect to type 2 diabetes, research on propionic acid, a related SCFA, has indicated potential benefits. Studies have shown that propionic acid can lower fasting insulin (B600854) levels and may help counteract diabetes-induced stress in the hypothalamus, a key brain region for metabolism regulation. nih.govnih.gov

Table 1: Effects of 3-HPP on Metabolic Parameters in a High-Fat Diet-Induced NAFLD Mouse Model

ParameterObservationReference
Body WeightDecreased nih.govnih.gov
Liver IndexDecreased nih.govnih.gov
DyslipidemiaAmeliorated nih.govnih.gov
Hepatic SteatosisAlleviated nih.govnih.gov
Gut Microbiota DiversityEnhanced nih.govnih.gov
Fecal SCFA ConcentrationIncreased nih.govnih.gov

Cardiovascular Diseases (e.g., Hypertension, Endothelial Dysfunction)

This compound has demonstrated potential in the prevention and treatment of cardiovascular diseases. medchemexpress.com Research has shown that it can exert antihypertensive and vascular protective effects. medchemexpress.com

One of the key mechanisms behind these effects is its ability to promote the release of nitric oxide (NO) in an endothelium-dependent manner. medchemexpress.com NO is a crucial signaling molecule that helps relax blood vessels, leading to vasodilation and a reduction in blood pressure. medchemexpress.comresearchgate.net In laboratory studies using isolated rat aortic rings, 3-HPP induced vasodilation in a dose-dependent manner. medchemexpress.com This effect was significantly weakened when the endothelium (the inner lining of blood vessels) was removed, confirming its endothelium-dependent action. medchemexpress.com

Furthermore, in animal models of hypertension, 3-HPP has been shown to dose-dependently reduce both systolic and diastolic blood pressure without negatively affecting heart rate or contractility. medchemexpress.com It has also been found to inhibit the adhesion of monocytes to endothelial cells, a key initiating step in the development of atherosclerosis. nih.gov This effect is achieved by suppressing the expression of the adhesion molecule E-selectin. nih.gov

Table 2: Cardiovascular Effects of this compound

EffectMechanismReference
VasodilationPromotes endothelium-dependent nitric oxide (NO) release medchemexpress.com
Blood Pressure ReductionReduces systolic and diastolic blood pressure medchemexpress.comnih.govresearchgate.net
Anti-atheroscleroticInhibits monocyte adhesion to endothelial cells by suppressing E-selectin nih.gov

Neurodegenerative Conditions (e.g., Alzheimer's Disease)

Emerging evidence suggests that this compound may play a role in protecting against neurodegenerative conditions like Alzheimer's disease. mdpi.com As a metabolite of dietary polyphenols that can cross the blood-brain barrier, it has been detected in the brain following the consumption of polyphenol-rich extracts. mdpi.comnih.gov

One of the key pathological hallmarks of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and plaques. mdpi.com Studies have reported that 3-HPP has the ability to attenuate the oligomerization of Aβ. mdpi.comnih.gov By interfering with this process, it may help to reduce the neurotoxicity associated with Aβ aggregates.

While the direct neuroprotective mechanisms of 3-HPP are still under investigation, its antioxidant properties and its ability to modulate inflammatory responses are thought to contribute to its potential benefits. mtoz-biolabs.commdpi.com Higher levels of propionic acid, a related compound, have been associated with cognitive decline in some studies, suggesting a complex relationship that requires further investigation. mdpi.com However, the ability of specific polyphenol metabolites like 3-HPP to counteract key pathological processes in Alzheimer's disease highlights a promising avenue for future research and therapeutic development. mdpi.com

Combating Multidrug-Resistant Microbial Pathogens

The emergence and spread of multidrug-resistant (MDR) microbial pathogens represent a significant global health challenge. The constant evolution of resistance mechanisms in bacteria necessitates the discovery and development of novel antimicrobial agents. In this context, natural and synthetic compounds are being extensively investigated for their potential to combat these resilient microorganisms. While research into the antimicrobial properties of the broader class of arylpropionic acids is ongoing, specific data on the activity of this compound against multidrug-resistant pathogens is not extensively documented in publicly available scientific literature. researchgate.net

Research into structurally similar compounds offers some insights into the potential for this class of molecules. For instance, studies on various hydroxylated phenylpropanoic acid derivatives have shown promise. These investigations often involve the synthesis of a series of related compounds to establish structure-activity relationships, which can elucidate the chemical features crucial for antimicrobial action. Such studies have explored the impact of the position of the hydroxyl group on the phenyl ring and modifications to the propanoic acid side chain. For example, research on 3,3′-((3-hydroxyphenyl)azanediyl)dipropionic acid derivatives has been conducted to evaluate their activity against drug-resistant pathogens. mdpi.com Similarly, the antimicrobial potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against ESKAPE group bacteria and drug-resistant Candida species has been a subject of investigation. nih.govnih.gov

These studies on related molecules underscore the importance of the hydroxyphenyl propanoic acid scaffold in the design of new antimicrobial agents. However, without direct experimental data, the specific activity, spectrum, and potential mechanisms of action of this compound against multidrug-resistant microbial pathogens remain to be elucidated. Further research, including synthesis, in vitro susceptibility testing against a panel of MDR strains, and mechanistic studies, is required to determine the therapeutic and research applications of this specific compound in the fight against antimicrobial resistance.

Future Research Directions and Unexplored Avenues

Elucidation of Detailed Metabolic Pathways within Organisms

The complete metabolic journey of 2-(3-Hydroxyphenyl)propanoic acid within living organisms is yet to be fully mapped. While it is known to be a metabolite of various dietary polyphenols, such as caffeic acid and proanthocyanidins (B150500) found in chocolate, the specific enzymatic reactions and intermediate products involved in its formation and degradation require further detailed investigation. hmdb.ca Understanding these pathways is fundamental to comprehending its bioavailability, tissue distribution, and ultimate physiological effects. Future studies should focus on identifying the specific enzymes, such as those from the UDP-glucuronosyltransferase and sulfotransferase families, that are responsible for its biotransformation. hmdb.ca

Table 1: Known and Potential Metabolic Pathways

Pathway TypeDescriptionKey Enzymes (Potential)Source Organisms
Formation Degradation of dietary polyphenols by gut microflora. hmdb.caMicrobial hydrolases, reductases, etc.Clostridium, Escherichia, Eubacterium hmdb.ca
Phase I Metabolism Hydroxylation, oxidation, reduction reactions.Cytochrome P450 enzymesHuman, other mammals
Phase II Metabolism Conjugation with endogenous molecules for excretion.UDP-glucuronosyltransferases, Sulfotransferases hmdb.caHuman, other mammals

Comprehensive Investigation of Interaction with Other Biological Molecules

The biological effects of this compound are likely mediated through its interactions with a variety of biological molecules. Preliminary research suggests it can act as an activator of endothelial nitric oxide synthase (eNOS), leading to vasodilation. medchemexpress.com However, a comprehensive screening of its binding partners, including receptors, enzymes, and signaling proteins, is necessary. Investigating these interactions will provide a clearer picture of its mechanism of action at a molecular level. For instance, its potential to modulate the activity of key signaling pathways, such as the PI3K/AKT/mTOR pathway often dysregulated in cancer, warrants thorough investigation. mdpi.com

Long-Term In Vivo Studies on Therapeutic Efficacy and Safety

While initial studies have shown promising effects in animal models, particularly in the context of metabolic disorders like non-alcoholic fatty liver disease (NAFLD), long-term in vivo studies are essential to establish its therapeutic efficacy and safety for chronic conditions. nih.gov A study on mice fed a high-fat diet demonstrated that administration of 3-hydroxyphenylpropionic acids, including the this compound isomer, led to decreased body weight, reduced liver index, and improved dyslipidemia. nih.gov These studies should be extended to assess the compound's effects over longer periods, evaluate potential for toxicity or adverse effects, and determine optimal therapeutic windows.

Table 2: Findings from an In Vivo Study on High-Fat Diet-Fed Mice

ParameterHigh-Fat Diet (HFD)HFD + 3-HPP
Body WeightIncreasedDecreased nih.gov
Liver IndexIncreasedDecreased nih.gov
Serum Total Cholesterol (TC)IncreasedDecreased nih.gov
Serum Triglycerides (TG)IncreasedDecreased nih.gov
Hepatic Lipid AccumulationPresentAlleviated nih.gov

Data adapted from a study on 3-hydroxyphenylpropionic acids. nih.gov

Targeted Therapeutic Development Based on Mechanistic Insights

A deeper understanding of the molecular mechanisms of this compound will enable the development of targeted therapeutic strategies. For example, if its vasodilatory effects are confirmed to be primarily through eNOS activation, it could be developed as a novel treatment for hypertension. medchemexpress.com Similarly, if it is found to modulate specific inflammatory pathways, it could be a candidate for treating inflammatory diseases. The synthesis of derivatives of this compound could also lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties for specific therapeutic targets. nih.govresearchgate.net

Role in Microbiome-Host Health Axis and Gut Dysbiosis

The gut microbiome plays a pivotal role in the production of this compound from dietary precursors. hmdb.camdpi.com A critical area for future research is to explore the reciprocal relationship between this compound and the gut microbiota. It is important to investigate how different gut microbial compositions affect the production of this compound and, in turn, how the compound itself modulates the gut microbial community. mdpi.com Understanding this interplay is key to unraveling its role in the microbiome-host health axis and its potential to mitigate conditions associated with gut dysbiosis, a disruption of the normal gut microbiota. nih.gov Studies have shown that gut microbiota imbalances can contribute to various diseases, and compounds that can positively modulate the microbiota are of significant therapeutic interest. danoneresearch.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.